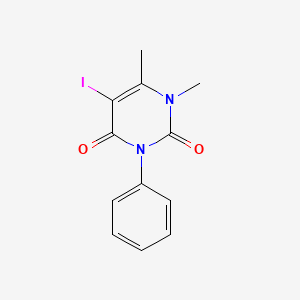
Propylene glycol, phthalic anhydride, maleic anhydride resin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Isobenzofurandione, polymer with 2,5-furandione and 1,2-propanediol is a polymeric compound that has garnered attention due to its potential applications in various fields. This compound is formed by the polymerization of 1,3-isobenzofurandione, 2,5-furandione, and 1,2-propanediol. It is known for its biodegradability and reduced environmental impact, making it a promising alternative to traditional plastics and polymers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The polymer is synthesized through a polycondensation reaction involving 1,3-isobenzofurandione, 2,5-furandione, and 1,2-propanediol . The reaction typically occurs under controlled conditions, including specific temperatures and catalysts, to ensure the formation of the desired polymer structure. The exact reaction conditions can vary depending on the desired properties of the final product.
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale polycondensation reactors where the monomers are combined under optimized conditions. The process is designed to maximize yield and ensure consistent quality of the polymer. The use of advanced catalysts and precise temperature control are crucial in achieving efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Isobenzofurandione, polymer with 2,5-furandione and 1,2-propanediol can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the polymer’s properties by altering its functional groups.
Substitution: The polymer can participate in substitution reactions where certain functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various reagents, including halogens and alkylating agents, can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines
Wissenschaftliche Forschungsanwendungen
1,3-Isobenzofurandione, polymer with 2,5-furandione and 1,2-propanediol has a wide range of applications in scientific research:
Chemistry: The polymer is studied for its potential as a biodegradable alternative to traditional plastics. Researchers are exploring its use in creating environmentally friendly materials.
Biology: Its biocompatibility makes it a candidate for use in biomedical applications, such as drug delivery systems and tissue engineering.
Medicine: The polymer’s properties are being investigated for potential use in medical devices and implants.
Wirkmechanismus
The mechanism by which 1,3-isobenzofurandione, polymer with 2,5-furandione and 1,2-propanediol exerts its effects involves interactions at the molecular level. The polymer’s structure allows it to interact with various molecular targets, including enzymes and receptors. These interactions can influence biological pathways and processes, making the polymer useful in applications such as drug delivery and tissue engineering.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phthalic anhydride, polymer with maleic anhydride and propylene glycol
- Phthalic anhydride, maleic anhydride, and propylene glycol polymer
Uniqueness
1,3-Isobenzofurandione, polymer with 2,5-furandione and 1,2-propanediol stands out due to its biodegradability and reduced environmental impact. Unlike traditional polymers, which can persist in the environment for long periods, this polymer can break down more readily, making it a more sustainable option. Additionally, its unique combination of monomers provides distinct properties that can be tailored for specific applications.
Eigenschaften
CAS-Nummer |
25037-66-5 |
|---|---|
Molekularformel |
C15H14O8 |
Molekulargewicht |
322.27 g/mol |
IUPAC-Name |
2-benzofuran-1,3-dione;furan-2,5-dione;propane-1,2-diol |
InChI |
InChI=1S/C8H4O3.C4H2O3.C3H8O2/c9-7-5-3-1-2-4-6(5)8(10)11-7;5-3-1-2-4(6)7-3;1-3(5)2-4/h1-4H;1-2H;3-5H,2H2,1H3 |
InChI-Schlüssel |
URUNGZHBUGULCP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CO)O.C1=CC=C2C(=C1)C(=O)OC2=O.C1=CC(=O)OC1=O |
Verwandte CAS-Nummern |
25037-66-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


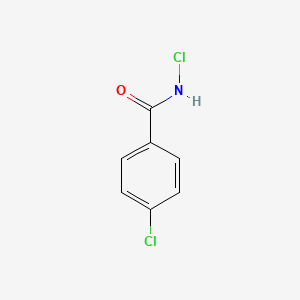
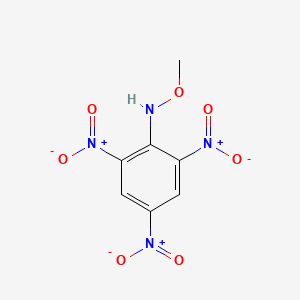

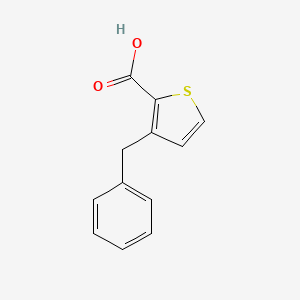
![2-[[4-(Dimethylamino)phenyl]methylideneamino]-5-ethoxyphenol](/img/structure/B14693921.png)

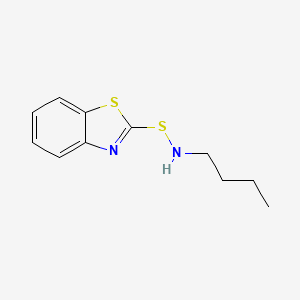
![2-chloro-5-[2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14693937.png)
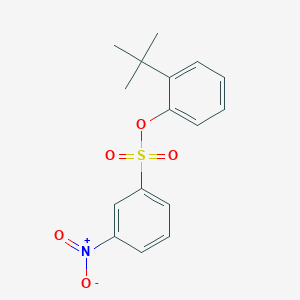

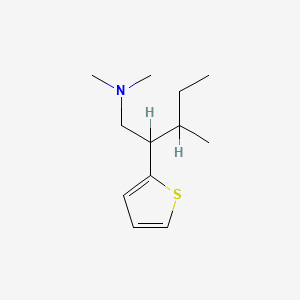

![N-[(4-chlorophenyl)carbamoyl]formamide](/img/structure/B14693980.png)
